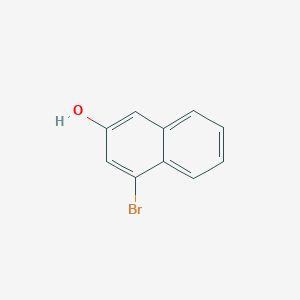

1-溴-3-羟基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-hydroxynaphthalene is an organic compound with the molecular formula C10H7BrO . It is also known by other names such as 4-bromonaphthalen-2-ol, 4-Bromo-2-naphthol, and 4-Bromo-2-naphthalenol .

Synthesis Analysis

The synthesis of 1-Bromo-3-hydroxynaphthalene involves multiple steps . One method involves the reaction of nitrobenzene with bromine, followed by a series of reactions involving concentrated H2SO4, glacial acetic acid, tin, and aqueous hydrochloric acid . Another method involves the reaction of 2-naphthols with Potassium Bromide and formic acid, followed by the addition of hydrogen peroxide .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hydroxynaphthalene consists of a naphthalene ring substituted with a bromine atom and a hydroxyl group . The IUPAC name for this compound is 4-bromonaphthalen-2-ol . The InChIKey, which is a unique identifier for the compound, is PQNQMYMGUXGWTG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-3-hydroxynaphthalene has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid at room temperature .科学研究应用

合成和表征

1-溴-3-羟基萘在化学合成和表征中扮演着重要角色。它用于制备各种化合物,如1-(4-溴-1-羟基萘-2-基)-乙酮及其衍生物。已发现这些合成化合物表现出优异的抗菌活性,展示了该化合物在创造生物活性分子方面的实用性 (Sherekar, Kakade, & Padole, 2021)。

对光合电子传递的影响

研究表明,1-溴-3-羟基萘的衍生物可以显著影响菠菜叶绿体中的光合电子传递。这意味着在研究和操纵植物光合过程中可能有应用 (Ivanov, Lyashkevich, & Pergushov, 2004)。

磁场效应

研究表明,涉及1-溴-3-羟基萘的光化学反应的量子产率受磁场影响。这为了解磁场对化学过程的影响提供了见解,并可能在光化学和分子磁性等领域产生影响 (Pandey & Thakur, 1980)。

光声谱分析

已记录了类似1-溴-3-羟基萘的化合物的光声谱,为了解这些化合物在不同条件下的分子结构和行为提供了宝贵数据 (Phukan & Baruah, 2014)。

配位聚合物研究

1-溴-3-羟基萘已被纳入配位聚合物研究中。这项研究对于开发在催化、气体储存和分离等各个领域具有潜在应用的新材料至关重要 {__link_loss__}。

安全和危害

未来方向

While specific future directions for 1-Bromo-3-hydroxynaphthalene are not mentioned in the available resources, brominated naphthalenes and their derivatives are of interest in various fields, including medicinal chemistry . Their potential applications in treating cancer and multidrug-resistant bacteria are areas of ongoing research .

作用机制

Target of Action

Brominated compounds like 1-bromo-3-hydroxynaphthalene often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

The mode of action of 1-Bromo-3-hydroxynaphthalene is likely to involve nucleophilic substitution or free radical reactions at the benzylic position . In these reactions, a nucleophile or a free radical attacks the carbon atom bearing the bromine, leading to the substitution of the bromine atom .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including oxidation and reduction processes, and can potentially affect multiple metabolic pathways .

Pharmacokinetics

The bromine atom in the molecule could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate and route of excretion .

Result of Action

Brominated compounds can have various biological effects, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-hydroxynaphthalene. For instance, factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and stability .

属性

IUPAC Name |

4-bromonaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQMYMGUXGWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477818 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hydroxynaphthalene | |

CAS RN |

5498-31-7 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)